4-(Bromomethyl)-2,6-dimethylphenyl acetate
Description
4-(Bromomethyl)-2,6-dimethylphenyl acetate is a brominated aromatic ester with the molecular formula C₁₁H₁₃BrO₂. The compound features a 2,6-dimethylphenyl backbone substituted with a bromomethyl group (-CH₂Br) at the para position and an acetyloxy (-OAc) group. This structure confers unique reactivity due to the electron-withdrawing bromomethyl group and the steric effects of the methyl substituents.
The bromomethyl group is a reactive site for nucleophilic substitution (e.g., SN2 reactions), making the compound a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
[4-(bromomethyl)-2,6-dimethylphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMUKWSAYQPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-95-5 | |
| Record name | Phenol, 4-(bromomethyl)-2,6-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-dimethylphenyl acetate typically involves the bromination of 2,6-dimethylphenyl acetate. One common method is the bromination of 2,6-dimethylphenyl acetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 80°C. The bromination occurs selectively at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the product. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-dimethylphenyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 4-(Bromomethyl)-2,6-dimethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl acetates with various functional groups.
Oxidation: 4-(Bromomethyl)-2,6-dimethylbenzoic acid.
Reduction: 2,6-Dimethylphenyl acetate.
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethylphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl and dimethyl substitutions on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-dimethylphenyl acetate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
4-Bromophenyl Acetate (C₈H₇BrO₂)
- Structure : A simpler analog lacking methyl and bromomethyl groups. The bromine atom is directly attached to the phenyl ring at the para position.
- Key Differences :
- The absence of methyl groups reduces steric hindrance compared to 4-(bromomethyl)-2,6-dimethylphenyl acetate.
- The bromine atom is less reactive than a bromomethyl group, limiting its utility in nucleophilic substitution reactions.
- Applications: Primarily used as a protecting group in organic synthesis or as a monomer in polymer chemistry .
4-{(E)-[({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl Acetate
- Structure : Features a triazole-thio moiety and methoxy groups instead of methyl groups. The bromine is part of a bromophenyl substituent.
- Methoxy groups (-OMe) increase electron density on the aromatic ring, altering reactivity in electrophilic substitution compared to methyl groups.
- Applications : Likely explored for pharmaceutical applications due to the triazole scaffold, which is common in antifungal and antiviral agents .
4-(3-(4-(sec-Butyl)phenyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidin-2-yl)-2,6-dimethylphenyl Acetate
- Structure: Contains a pyrido-pyrimidinone heterocycle attached to the phenyl ring.
- The sec-butyl group enhances lipophilicity, contrasting with the polar bromomethyl group in the target compound.
- Applications: Likely investigated for kinase inhibition or anticancer activity due to the pyrido-pyrimidinone core .
4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
- Structure : Substituted with an aldehyde (-CHO) instead of an acetate group.
- Key Differences :
- The aldehyde group is highly reactive toward nucleophiles, enabling condensation reactions (e.g., forming Schiff bases).
- Lacks the steric protection of methyl groups, making it more prone to oxidation or decomposition.
- Applications : Used as a precursor in synthesizing dyes, fragrances, or pharmaceuticals via aldehyde-specific reactions .
Reactivity and Stability
Biological Activity
4-(Bromomethyl)-2,6-dimethylphenyl acetate is an organic compound characterized by its unique structure, which includes a bromomethyl group and two methyl substituents on a phenyl acetate backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
- Molecular Formula : C11H13BrO2
- CAS Number : 711-95-5
- Structure : The presence of the bromomethyl group significantly influences the compound's reactivity and biological interactions, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes or receptors, potentially inhibiting their activity. The dimethyl groups may enhance the binding affinity and selectivity of the compound for its targets.
Biological Studies and Applications
Research has indicated that this compound can serve multiple roles in biological studies:
- Medicinal Chemistry : It is utilized in the design of drug candidates targeting various enzymes and receptors. Its structural modifications can lead to compounds with enhanced therapeutic profiles.
- Organic Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science : It is also employed in developing polymers with specific properties due to its unique chemical structure.
Case Studies
Several studies have explored the biological implications of this compound:
- Inhibition Studies : Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes. For example, derivatives of brominated phenyl acetates have shown promise as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism .
- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the bromomethyl and dimethyl groups can significantly alter biological activity. For instance, changing the halogen from bromine to chlorine affects the compound's reactivity and interaction with biological targets .
- Toxicological Assessments : Toxicity studies have highlighted that while some brominated compounds exhibit low cytotoxicity at therapeutic concentrations, careful evaluation is necessary to understand their metabolic pathways and potential toxic effects .
Comparative Analysis
The following table summarizes the biological activity comparisons between this compound and related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Moderate enzyme inhibition | Unique reactivity due to bromomethyl group |
| 4-(Chloromethyl)-2,6-dimethylphenyl acetate | Lower enzyme inhibition | Less reactive than brominated analogs |
| 4-(Methoxymethyl)-2,6-dimethylphenyl acetate | Minimal activity | Methoxy group reduces reactivity |
| 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | Variable activity based on context | Hydroxymethyl group alters binding dynamics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
